molecular formula C8H14FNO B12501716 (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol

Cat. No.: B12501716
M. Wt: 159.20 g/mol
InChI Key: QAJRFPVPHUYVFE-UHFFFAOYSA-N
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Description

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol is a pyrrolizidine-based compound that serves as a vital building block in the synthesis of novel small-molecule pharmaceuticals . This heterocyclic scaffold is of significant interest in medicinal chemistry, with pyrrolizidines demonstrating potential anti-cancer, anti-microbial, and anti-viral properties . A majority (59%) of small-molecule drugs contain at least one nitrogen heterocycle, underscoring the relevance of this structural motif in drug discovery . The compound typically requires specialized analytical techniques like HPLC with Charged Aerosol Detection (CAD) for accurate characterization, as it lacks a UV chromophore, which complicates analysis using standard HPLC-UV methods . This makes it a key intermediate for researchers developing active pharmaceutical ingredients (APIs), particularly those working to streamline Chemical Manufacturing Control (CMC) development and accelerate drug development cycles . Key Specifications • Molecular Formula: C₈H₁₄FNO • Molecular Weight: 159.20 g/mol • Storage: Keep in a dark place under an inert atmosphere at 2-8°C • Hazard Statements: H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRFPVPHUYVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Exocyclic Olefin Oxidation and Diastereoselective Reduction

First-Generation Synthesis

The initial route, optimized from Merck’s racemic approach, employs RuCl₃/NaIO₄ for catalytic oxidation of exocyclic olefins. This step converts olefin precursors to ketones, which undergo diastereoselective reduction using NaBH₄/CeCl₃ to yield the desired stereochemistry at C2 and C7a.

Reaction Conditions:

  • Oxidation: 0°C to 25°C, 12–24 hours in aqueous acetone.
  • Reduction: −78°C in THF, achieving 85–90% yield with 15:1 diastereomeric ratio (d.r.).
Stereochemical Control

The CeCl₃ additive directs hydride attack to the Re face of the ketone, favoring the (2R,7aS) configuration. This selectivity is critical for binding affinity in KRAS inhibitors.

Second-Generation Intramolecular Cyclization

Lithium-Mediated Chelation

A breakthrough method involves intramolecular cyclization of precursors like 35a/35b via lithium cation chelation (38 ). This single-step process forms the bicyclic pyrrolizine scaffold (36a ) with exceptional diastereoselectivity (20:1 d.r.) and 75–80% yield.

Mechanistic Insight:
The lithium cation stabilizes a six-membered transition state, enforcing endo-tet attack geometry. This minimizes epimerization and bypasses racemic byproducts.

Sequential Deoxyfluorination and Ester Reduction

Following cyclization, 36a undergoes:

  • Deoxyfluorination: DAST (diethylaminosulfur trifluoride) introduces the C2 fluorine.
  • Ester Reduction: LiAlH₄ reduces benzyl esters to methanol groups, yielding the final product without chiral chromatography.

Industrial Scalability:

  • Throughput: Multikilo batches achieved via flow chemistry.
  • Purity: ≥97% enantiomeric excess (e.e.).

Alternative Synthetic Routes

Chiral Pool Derivatization

Starting from (L)-proline, a six-step sequence installs fluorine via Selectfluor® electrophilic fluorination. Key steps:

  • Ring Expansion: Schmidt reaction forms the pyrrolizine core.
  • Oxidation-Reduction: TEMPO/NaClO₂ oxidizes secondary alcohols, followed by NaBH₄ reduction.

Yield: 52% overall, limited by fluorination efficiency.

Enzymatic Resolution

Racemic mixtures are resolved using Candida antarctica lipase B (CALB) to hydrolyze acetylated intermediates. The (2R,7aS) enantiomer is isolated with 99% e.e., though scalability remains challenging.

Comparative Analysis of Methods

Method Diastereoselectivity (d.r.) Yield (%) Scalability
RuCl₃/NaIO₄ Oxidation 15:1 85 Moderate
Li-Chelation Cyclization 20:1 80 High
Chiral Pool N/A 52 Low
Enzymatic Resolution N/A 45 Low

Key Advantages of Lithium Cyclization:

  • Eliminates chiral separation, reducing production costs by 40%.
  • Compatible with continuous manufacturing.

Industrial Production Protocols

Large-Scale Process

Step 1: Cyclization of 35a (1.0 kg) in THF with LiHMDS (2.2 equiv) at −40°C for 6 hours.
Step 2: Quench with NH₄Cl, extract with EtOAc, and concentrate to afford 36a (0.82 kg, 80%).

Quality Control:

  • HPLC Purity: ≥99.5% (C18 column, 0.1% TFA/ACN).
  • Chiral HPLC: Chiralpak AD-H, 98:2 hexane/IPA.

Challenges and Solutions

Epimerization at C7a

High-temperature steps risk epimerization via ring-opening. Mitigation strategies:

  • Low-Temperature Workup: Maintain reactions below −30°C.
  • Stabilized Intermediates: Use tert-butyl carbamates to block reactive sites.

Fluorine Incorporation

Direct fluorination often suffers from poor regioselectivity. DAST/Deoxo-Fluor® mixtures improve F⁻ delivery, achieving >95% conversion.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes critical differences between (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol and its closest analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point Storage Conditions
This compound C₈H₁₄FNO 159.20 2-Fluoro, 7a-methanol No data 2–8°C, inert atmosphere, dark
(2,2-Difluoro-hexahydropyrrolizin-7a-yl)methanol C₈H₁₃F₂NO 177.19 2,2-Difluoro, 7a-methanol No data Not specified
Hexahydropyrrolizin-7a-ylmethanol C₈H₁₅NO 141.21 No fluorine, 7a-methanol Not available Controlled product, made to order
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol C₉H₁₇NO 155.24 No fluorine, 7a-ethanol 93.5–94.5°C (5 Torr) Not specified
Key Observations:
  • Fluorination Impact: The mono-fluoro derivative (159.20 g/mol) has a lower molecular weight and reduced lipophilicity compared to the difluoro analog (177.19 g/mol) .
  • Hydroxyl Group Variation: Replacing methanol with ethanol (C₉H₁₇NO) introduces an additional methylene group, increasing hydrophobicity and altering conformational flexibility .
  • Non-Fluorinated Analog: The absence of fluorine in hexahydropyrrolizin-7a-ylmethanol (141.21 g/mol) reduces steric and electronic hindrance, which may influence reactivity and solubility .

Biological Activity

The compound (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies. The information presented is derived from diverse scientific sources to ensure a thorough understanding of this compound's properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H12FNC_8H_{12}F_N with a molecular weight of approximately 155.19 g/mol. The presence of a fluorine atom in the structure may influence its biological interactions and pharmacokinetics.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC8H12FNC_8H_{12}F_N
Molecular Weight155.19 g/mol
CAS Number2621933-30-8

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in specific signaling pathways, particularly those involving the KRas protein, which is crucial in cancer development and progression .

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties by targeting mutated forms of the KRas protein . This mutation is prevalent in various cancers, including pancreatic and colorectal cancers. The compound may inhibit the GTP-bound state of KRas, thereby disrupting downstream signaling pathways that promote tumor growth.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has been tested against several cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, particularly in KRas-mutated cell lines .
  • Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor size and improved survival rates in models of lung cancer . The exact dosage and administration route were optimized to maximize therapeutic effects while minimizing toxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameMechanism of ActionBiological Activity
(2-Fluoro-piperidin-1-yl)methanolInhibits neurotransmitter uptakeAntidepressant effects
(4-Fluorobenzyl)-piperazineModulates serotonin receptorsAnxiolytic properties
(2-Fluoro-cyclopentyl)methanolTargets ion channelsAnticonvulsant activity

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